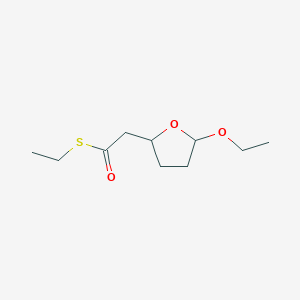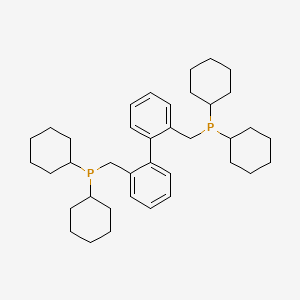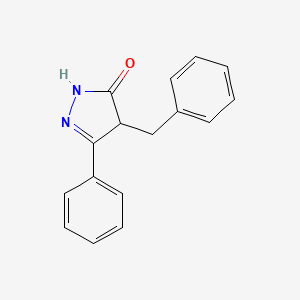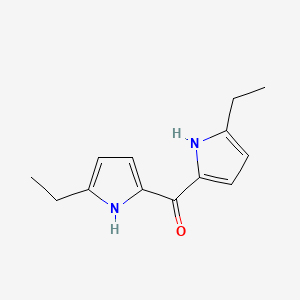
bis(5-ethyl-1H-pyrrol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(5-ethyl-1H-pyrrol-2-yl)methanone: is an organic compound with the molecular formula C13H16N2O It is characterized by the presence of two pyrrole rings, each substituted with an ethyl group at the 5-position, connected through a methanone (carbonyl) group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(5-ethyl-1H-pyrrol-2-yl)methanone typically involves the condensation of 5-ethyl-2-pyrrolecarboxaldehyde with a suitable methanone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the carbonyl linkage between the pyrrole rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions: Bis(5-ethyl-1H-pyrrol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions (e.g., solvent, temperature).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole carboxylic acids, while reduction can produce pyrrole alcohols.
科学的研究の応用
Bis(5-ethyl-1H-pyrrol-2-yl)methanone has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of bis(5-ethyl-1H-pyrrol-2-yl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
- Bis(5-methyl-1H-pyrrol-2-yl)methanone
- Bis(5-phenyl-1H-pyrrol-2-yl)methanone
- Bis(5-chloro-1H-pyrrol-2-yl)methanone
Comparison: Bis(5-ethyl-1H-pyrrol-2-yl)methanone is unique due to the presence of ethyl groups at the 5-position of the pyrrole rings, which can influence its chemical reactivity and biological activity. Compared to its methyl, phenyl, or chloro analogs, the ethyl-substituted compound may exhibit different solubility, stability, and interaction with biological targets.
特性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
bis(5-ethyl-1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C13H16N2O/c1-3-9-5-7-11(14-9)13(16)12-8-6-10(4-2)15-12/h5-8,14-15H,3-4H2,1-2H3 |
InChIキー |
XYUFLHHCNDUTRE-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(N1)C(=O)C2=CC=C(N2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


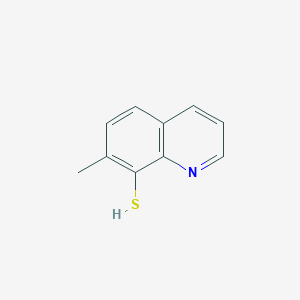
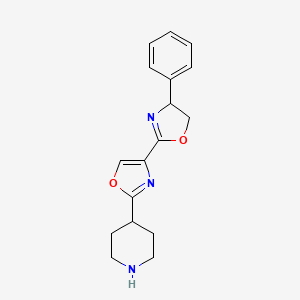
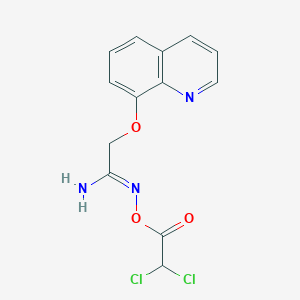
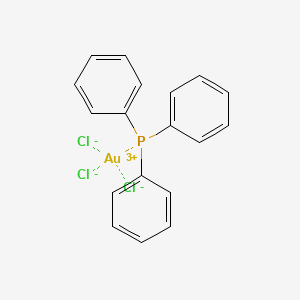

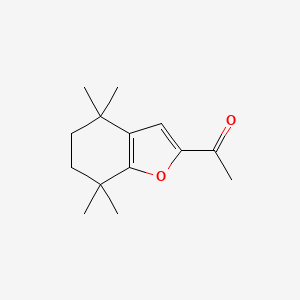
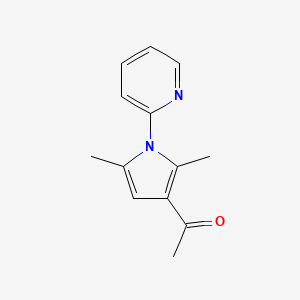
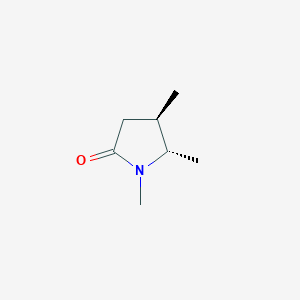
![5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12890156.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B12890165.png)
![(2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12890181.png)
